molecular formula C17H27N3O3 B14462131 N~2~-[4-(Dipropylamino)phenyl]-L-glutamine CAS No. 69753-63-5

N~2~-[4-(Dipropylamino)phenyl]-L-glutamine

Cat. No.: B14462131
CAS No.: 69753-63-5
M. Wt: 321.4 g/mol
InChI Key: JKJFMYLHCWLRCD-HNNXBMFYSA-N
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Description

N~2~-[4-(Dipropylamino)phenyl]-L-glutamine is a chemical compound with the molecular formula C17H27N3O3 It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(Dipropylamino)phenyl]-L-glutamine typically involves multiple steps, starting with the preparation of the dipropylamino phenyl intermediate. This intermediate is then reacted with L-glutamine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N2-[4-(Dipropylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(Dipropylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dipropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-[4-(Dipropylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[4-(Dipropylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The phenyl ring provides a hydrophobic interaction surface, while the L-glutamine moiety can participate in hydrogen bonding and other interactions. These combined effects influence various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[4-(Dimethylamino)phenyl]-L-glutamine
  • N~2~-[4-(Diethylamino)phenyl]-L-glutamine
  • N~2~-[4-(Dipropylamino)phenyl]-L-asparagine

Uniqueness

N~2~-[4-(Dipropylamino)phenyl]-L-glutamine stands out due to its specific dipropylamino substitution, which imparts unique chemical and biological properties. Compared to its dimethyl and diethyl analogs, the dipropyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

69753-63-5

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-5-amino-2-[4-(dipropylamino)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C17H27N3O3/c1-3-11-20(12-4-2)14-7-5-13(6-8-14)19-15(17(22)23)9-10-16(18)21/h5-8,15,19H,3-4,9-12H2,1-2H3,(H2,18,21)(H,22,23)/t15-/m0/s1

InChI Key

JKJFMYLHCWLRCD-HNNXBMFYSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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